molecular formula C11H22N2O B7985369 2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7985369
M. Wt: 198.31 g/mol
InChI Key: BVRBGLIDWYVYKO-LLVKDONJSA-N
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Description

2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353997-59-7) is a tertiary amine derivative featuring a piperidine core substituted with a cyclopropyl-methyl-amino group and an ethanol side chain at the R-configured 3-position . Its molecular weight is 184.28 g/mol, significantly lower than many psychotropic or bronchodilator agents, suggesting distinct physicochemical and pharmacokinetic profiles .

Properties

IUPAC Name

2-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRBGLIDWYVYKO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Psychopharmacology

Paliperidone Palmitate (Molecular Formula: C₃₉H₅₇FN₄O₄; MW: 664.89) is a benzisoxazole-derived psychotropic agent with a piperidine moiety. Unlike 2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol, paliperidone palmitate incorporates a fluorinated benzisoxazole group, contributing to its poor solubility in ethanol and methanol . The bulky hexadecanoate ester chain in paliperidone enhances depot formulation longevity, a feature absent in the simpler ethanol side chain of the target compound .

Parameter This compound Paliperidone Palmitate
Molecular Weight 184.28 664.89
Solubility in Ethanol Data unavailable (discontinued) Very slightly soluble
Therapeutic Class Undisclosed (research-phase) Antipsychotic
Key Structural Features Cyclopropyl-methyl-amino, ethanol side chain Benzisoxazole, ester chain

Dual Pharmacology Bronchodilators

TD-5959 (Batefenterol) is a dual muscarinic antagonist/β₂-agonist (MABA) with a piperidine-based structure optimized for 24-hour bronchoprotection in COPD . Its design includes a biphenyl carbamate and hydroxyquinolinyl group, enabling high lung selectivity and low systemic exposure. In contrast, this compound lacks the multivalent pharmacophores critical for dual receptor engagement, suggesting a narrower mechanism of action .

Parameter This compound TD-5959 (Batefenterol)
Molecular Complexity Low (single tertiary amine) High (biphenyl, quinolinyl)
Clinical Status Discontinued Phase 2b trial success
Key Therapeutic Application Undisclosed COPD

Kinase Inhibitors and GPCR-Targeting Compounds

European patent applications describe cyclopropyl-containing compounds like Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine, which integrate imidazo-pyrrolo-pyrazine heterocycles for kinase or GPCR modulation .

Cannabinoid Receptor Antagonists

Rimonabant (SR141716A) and AM251 are piperidine-carboxamide derivatives acting as cannabinoid receptor antagonists . These compounds feature aromatic chlorophenyl and pyrazole groups, contrasting with the cyclopropyl and ethanol motifs in this compound. The carboxamide functionality in rimonabant enhances CB1 receptor affinity, whereas the ethanol group in the target compound may favor polar interactions with distinct targets .

Biological Activity

2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a piperidine ring and a cyclopropyl group, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C11_{11}H19_{19}N2_2O, and it features a piperidine core with a cyclopropyl substitution, which may influence its pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting dopaminergic and serotonergic pathways. These interactions could be crucial for its effects on mood regulation and anxiety.

Biological Activity Overview

Recent studies have explored the compound's antibacterial and antifungal properties, as well as its potential neuropharmacological effects. Below are key findings:

Antimicrobial Activity

Several tests have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound's structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence central nervous system (CNS) activity:

  • Behavioral Studies : Animal models treated with piperidine derivatives have shown alterations in anxiety-like behaviors, suggesting anxiolytic properties .
  • Receptor Interaction : These compounds may act on serotonin receptors, which are critical in mood regulation .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several piperidine derivatives, including those structurally similar to this compound. Results indicated that specific modifications to the piperidine ring enhanced antibacterial potency against E. coli and S. aureus, with MIC values demonstrating strong inhibitory effects .
  • Neuropharmacological Assessment : In a controlled experiment assessing the impact of piperidine derivatives on anxiety-like behavior in rodents, compounds similar to this compound were found to significantly reduce anxiety levels compared to control groups, indicating potential use in anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities of various piperidine derivatives compared to this compound:

Compound NameAntibacterial Activity (MIC mg/mL)Neuropharmacological Effects
This compound0.0039 - 0.025 against S. aureusAnxiolytic effects observed
Piperidine Derivative A0.0195 against E. coliMinimal CNS effect
Piperidine Derivative B0.0048 against Bacillus mycoidesModerate anxiolytic effect

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